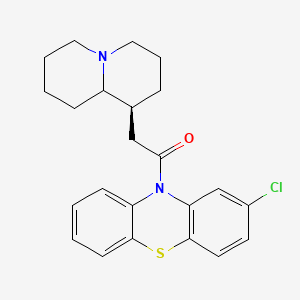
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
N-アセチル-L-セリル-L-α-アスパルチル-L-リシル-L-プロリンアミドの合成は、通常、固相ペプチド合成 (SPPS) を含みます。 この方法は、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次付加することを可能にする . このプロセスには次のものが含まれます。
カップリング: 各アミノ酸は、HBTUやDICなどのカップリング試薬を使用して成長する鎖にカップリングされます。
脱保護: アミノ酸の一時的な保護基は、TFAを使用して除去されます。
切断: 最終的なペプチドは樹脂から切断され、HPLCを使用して精製されます。
工業的生産方法
このペプチドの工業的生産には、高収率と高純度を確保するために、自動ペプチド合成機による大規模SPPSが含まれる場合があります。 このプロセスは、試薬や溶媒の効率的な使用を含め、スケーラビリティに最適化されています .
化学反応の分析
反応の種類
N-アセチル-L-セリル-L-α-アスパルチル-L-リシル-L-プロリンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
加水分解: 水や酵素の存在下でペプチド結合を切断すること。
酸化: 特定のアミノ酸残基で酸化修飾が起こる可能性があります。
一般的な試薬と条件
加水分解: トリプシンなどの酵素または酸性条件 (HCl)。
酸化: 過酸化水素や酸素などの試薬。
置換: アミノ酸誘導体とカップリング試薬.
生成される主要な生成物
加水分解: より小さなペプチドフラグメントまたは個々のアミノ酸。
酸化: 酸化された残基を含む修飾されたペプチド。
置換: アミノ酸配列が変更されたペプチド.
科学研究の用途
N-アセチル-L-セリル-L-α-アスパルチル-L-リシル-L-プロリンアミドは、潜在的な治療用途について広く研究されています。
免疫学: 免疫調節効果を示し、自己免疫疾患の治療に適しています.
炎症: このペプチドは抗炎症作用があり、炎症性腸疾患などの状態について調査されています.
心血管および腎臓疾患: 心臓病や腎臓病における炎症や線維化を予防する可能性を示しています.
科学的研究の応用
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide has been extensively studied for its potential therapeutic applications:
Immunology: It exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases.
Inflammation: The peptide has anti-inflammatory properties and has been investigated for conditions like inflammatory bowel disease.
Cardiovascular and Renal Diseases: It shows promise in preventing inflammation and fibrosis in heart and kidney diseases.
作用機序
N-アセチル-L-セリル-L-α-アスパルチル-L-リシル-L-プロリンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。
MEK-ERKシグナル伝達: このペプチドはMEK-ERKシグナル伝達経路の活性化を阻害し、炎症性因子の発現を抑制します.
類似化合物との比較
類似化合物
N-アセチル-セリル-アスパルチル-リシル-プロリン: 免疫調節作用が類似する別のペプチドです.
独自性
N-アセチル-L-セリル-L-α-アスパルチル-L-リシル-L-プロリンアミドは、その特定の配列とアミノ酸の組み合わせにより、独自の生物活性を示します。 MEK-ERKシグナル伝達経路を調節する能力と、さまざまな疾患における潜在的な治療用途は、他の類似のペプチドとは異なるものです .
特性
CAS番号 |
194484-75-8 |
|---|---|
分子式 |
C20H34N6O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChIキー |
ACMIBWBOUYXHMF-AJNGGQMLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |
正規SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


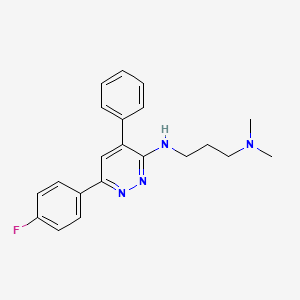
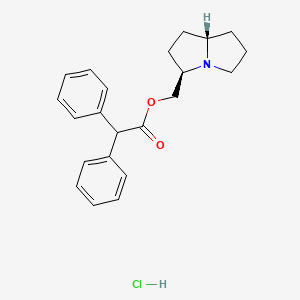
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)

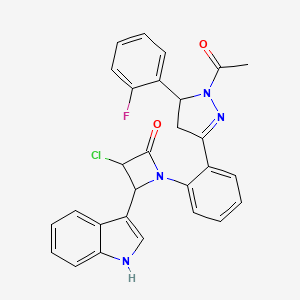

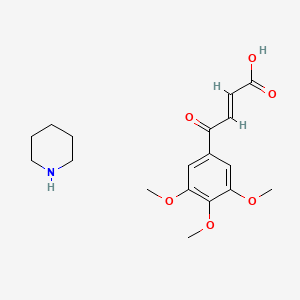

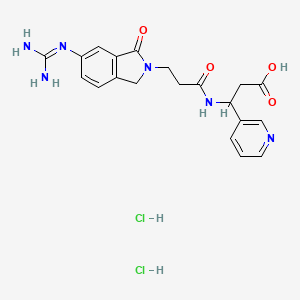


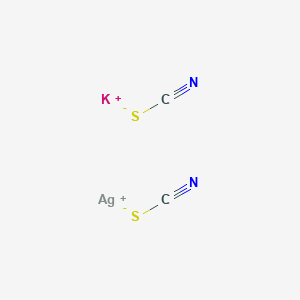
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
